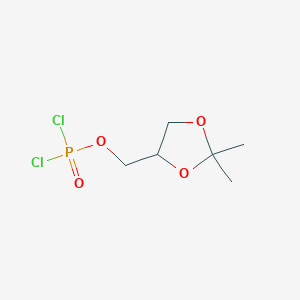
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate is a chemical compound with the molecular formula C6H11Cl2O4P and a molecular weight of 249.03 g/mol. It is primarily used as an intermediate in the synthesis of various phospholipid derivatives, such as Glycerol 3-Phosphoethanolamine Sodium Salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate typically involves the reaction of 2,2-Dimethyl-1,3-dioxolane-4-methanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Analyse Des Réactions Chimiques
Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphorodichloridate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Catalysts: Lewis acids like zinc chloride (ZnCl2) can be used to enhance reaction rates.
Major Products Formed:
Phosphorodichloridate Derivatives: Depending on the nucleophile used, various phosphorodichloridate derivatives can be synthesized.
Phosphoric Acid Derivatives: Hydrolysis leads to the formation of phosphoric acid derivatives.
Applications De Recherche Scientifique
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex phospholipids and other phosphorus-containing compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, such as phospholipid analogs.
Medicine: Research into its derivatives has potential implications for drug development, particularly in targeting cellular membranes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to transfer its phosphoryl group, forming new phosphorus-containing compounds. This property is crucial in the synthesis of various phospholipids and other biologically relevant molecules.
Comparaison Avec Des Composés Similaires
Phosphoryl Chloride (POCl3): A simpler phosphorylating agent used in similar reactions.
Phosphorus Oxychloride (PCl3): Another phosphorylating agent with broader applications.
Dimethyl Phosphite (C2H7O3P): Used in the synthesis of organophosphorus compounds.
Uniqueness: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate is unique due to its specific structure, which allows for selective reactions and the formation of specialized phospholipid derivatives. Its dioxolane ring provides additional stability and reactivity compared to simpler phosphorylating agents.
Propriétés
Formule moléculaire |
C6H11Cl2O4P |
|---|---|
Poids moléculaire |
249.03 g/mol |
Nom IUPAC |
4-(dichlorophosphoryloxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C6H11Cl2O4P/c1-6(2)10-3-5(12-6)4-11-13(7,8)9/h5H,3-4H2,1-2H3 |
Clé InChI |
IWJCUBRAVZETKB-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COP(=O)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


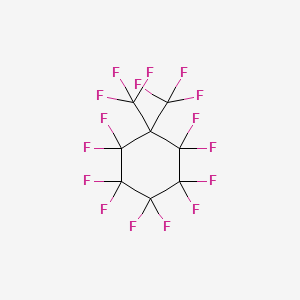


![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)
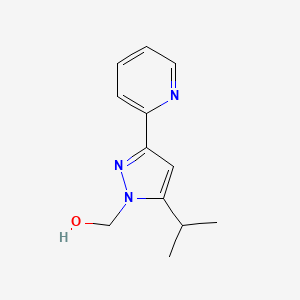
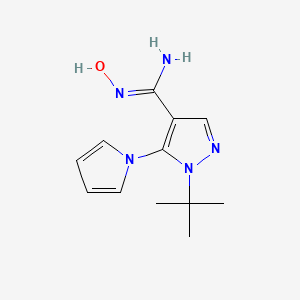
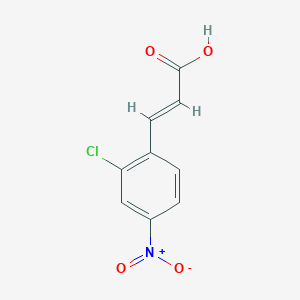
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)


